molecular formula C10H16BNO4S B1408885 (4-(N,N-dimethylsulfamoyl)-3,5-dimethylphenyl)boronic acid CAS No. 1704067-27-5

(4-(N,N-dimethylsulfamoyl)-3,5-dimethylphenyl)boronic acid

Cat. No. B1408885
CAS RN: 1704067-27-5
M. Wt: 257.12 g/mol
InChI Key: LXLPZSFYAKFYEA-UHFFFAOYSA-N
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Description

“(4-(N,N-dimethylsulfamoyl)-3,5-dimethylphenyl)boronic acid” is a boronic acid derivative. It is a solid compound with the empirical formula C8H12BNO4S and a molecular weight of 229.06 .


Molecular Structure Analysis

The InChI string of the compound is 1S/C8H12BNO4S/c1-10(2)15(13,14)8-5-3-7(4-6-8)9(11)12/h3-6,11-12H,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(4-(N,N-dimethylsulfamoyl)-3,5-dimethylphenyl)boronic acid” is a solid compound. It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Formation of Cationic Rhodium Complexes

Research by Nishihara, Nara, and Osakada (2002) explored the formation of cationic rhodium complexes with tetraarylpentaborates, including derivatives of (2,6-dimethylphenyl)boronic acid. This study provides insights into the structural and chemical properties of these complexes, contributing to the understanding of boronic acid derivatives in inorganic chemistry (Nishihara, Nara, & Osakada, 2002).

Suzuki Cross-Coupling Reactions

Winkle and Schaab (2001) investigated the Suzuki reaction involving derivatives of 3,5-dimethylphenylboronic acid. They successfully demonstrated the cross-coupling of bis(3,5-dimethylphenyl)borinic acid with vinyl triflate, highlighting the potential of boronic acid derivatives in facilitating efficient transfer of aryl groups in organic synthesis (Winkle & Schaab, 2001).

Chiral Orientation Induced by Saccharides

Kimura, Takeuchi, and Shinkai (1998) synthesized a boronic-acid-appended amphiphile that demonstrates chiral orientation in the presence of saccharides. This research indicates the potential applications of boronic acid derivatives in creating responsive materials sensitive to specific biomolecules (Kimura, Takeuchi, & Shinkai, 1998).

Fluorescent Chemosensors

Huang et al. (2012) discussed the progress in developing boronic acid sensors for detecting biological substances. Their review included the application of boronic acid derivatives as fluorescent sensors for carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide, showcasing the broad utility of boronic acid in biological and chemical sensing (Huang et al., 2012).

Sugar Extraction and Purification

Griffin and Shu (2004) conducted research on using boronic acid derivatives, including 3,5-dimethylphenylboronic acid, for extracting and purifying sugars from hemicellulose hydrolysates. This study illustrates the potential of boronic acids in industrial applications, particularly in the processing of biomass (Griffin & Shu, 2004).

Boronic Acid-Catalyzed Reactions

Hashimoto, Gálvez, and Maruoka (2015) explored boronic acid-catalyzed reactions, such as the aza-Michael addition of hydroxamic acid to quinone imine ketals. Their findings contribute to the understanding of boronic acid's role in organic synthesis and catalysis (Hashimoto, Gálvez, & Maruoka, 2015).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has the hazard statements H302, H315, H319, H335. Precautionary statements include P301 + P312 + P330 .

Future Directions

Boronic acids and their derivatives have been gaining interest in medicinal chemistry. The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the existing activities . Therefore, further studies on “(4-(N,N-dimethylsulfamoyl)-3,5-dimethylphenyl)boronic acid” and similar compounds could lead to the development of new promising drugs.

properties

IUPAC Name

[4-(dimethylsulfamoyl)-3,5-dimethylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO4S/c1-7-5-9(11(13)14)6-8(2)10(7)17(15,16)12(3)4/h5-6,13-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLPZSFYAKFYEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)S(=O)(=O)N(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(N,N-dimethylsulfamoyl)-3,5-dimethylphenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-(N,N-dimethylsulfamoyl)-3,5-dimethylphenyl)boronic acid

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